N-(4-chlorobenzoyl)-1-azepanecarboxamide
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Overview
Description
“N-(4-chlorobenzoyl)-1-azepanecarboxamide” is a complex organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl group), an azepane ring (a seven-membered ring containing nitrogen), and a carboxamide group (a carbonyl group attached to an amine). The “4-chlorobenzoyl” part indicates that there is a chlorine atom on the fourth carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for “N-(4-chlorobenzoyl)-1-azepanecarboxamide” are not available, similar compounds such as “N-(4-chlorobenzoyl)-tyramine” have been synthesized using tyramine and p-chlorobenzoic acid as raw materials . Another compound, “N’-(4-Chlorobenzoyl)-Isonicotino-Hydrazide”, was synthesized through mixing metal and ligand dissolved in ethanol by reflux .
Molecular Structure Analysis
The molecular structure of “N-(4-chlorobenzoyl)-1-azepanecarboxamide” can be inferred from its name and the structures of similar compounds. For example, “N-(4-Chlorobenzoyl)-β-alanine” has a structure that includes a benzene ring with a chlorine atom and a carboxamide group . “4-Chlorobenzoyl chloride” has a similar structure, with a chlorine atom replacing one of the hydrogens on the benzene ring .
Scientific Research Applications
Environmental Biotechnology
The chlorobenzoyl moiety in N-(4-chlorobenzoyl)-1-azepanecarboxamide could be relevant in environmental biotechnology, particularly in the biodegradation of pollutants . Dehalogenases, enzymes that catalyze the cleavage of carbon-halogen bonds, could potentially act on this compound, leading to its breakdown and detoxification.
Mechanism of Action
Target of Action
N-(4-chlorobenzoyl)-1-azepanecarboxamide is a selective inhibitor of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3) . AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, plays a pivotal role in androgen biosynthesis .
Mode of Action
The compound interacts with AKR1C3, inhibiting its activity . AKR1C3 normally catalyzes the conversion of weak androgens, estrone (a weak estrogen), and PGD2 into potent androgens (testosterone and 5α-dihydrotestosterone), 17β-estradiol (a potent estrogen), and 11β-PGF2α, respectively . By inhibiting AKR1C3, N-(4-chlorobenzoyl)-1-azepanecarboxamide can potentially disrupt these conversions.
Biochemical Pathways
The inhibition of AKR1C3 affects the androgen biosynthesis pathway . This can lead to a decrease in the production of potent androgens and estrogens, which are crucial for the growth and proliferation of certain types of cancer cells .
Result of Action
By inhibiting AKR1C3, N-(4-chlorobenzoyl)-1-azepanecarboxamide can potentially disrupt the production of potent androgens and estrogens . This could lead to a decrease in the growth and proliferation of certain types of cancer cells that rely on these hormones .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-chlorobenzoyl)-1-azepanecarboxamide. For instance, the presence of other compounds in the environment could potentially interact with N-(4-chlorobenzoyl)-1-azepanecarboxamide, affecting its stability or its ability to inhibit AKR1C3
properties
IUPAC Name |
N-(4-chlorobenzoyl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-7-5-11(6-8-12)13(18)16-14(19)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEITRINJGLMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49826491 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Sdccgsbi-0138676.P001 |
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